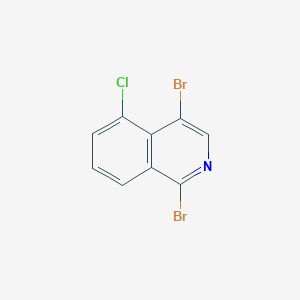

1,4-Dibromo-5-chloroisoquinoline

Description

Properties

Molecular Formula |

C9H4Br2ClN |

|---|---|

Molecular Weight |

321.39 g/mol |

IUPAC Name |

1,4-dibromo-5-chloroisoquinoline |

InChI |

InChI=1S/C9H4Br2ClN/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H |

InChI Key |

VVESPFNRGQPRES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN=C2Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dibromo 5 Chloroisoquinoline and Structural Analogs

Direct Halogenation Protocols for the Isoquinoline (B145761) Ring System

The direct introduction of halogen atoms onto the isoquinoline core is a primary strategy for synthesizing halogenated derivatives. However, the inherent reactivity of the isoquinoline ring system, which contains both a benzene (B151609) and a pyridine (B92270) ring, presents challenges in controlling the position and number of halogen additions. The success of these protocols hinges on the careful selection of reagents, catalysts, and reaction conditions to achieve the desired regioselectivity.

Regioselective Bromination Strategies for Isoquinoline Derivatives

Electrophilic aromatic substitution on the isoquinoline ring typically favors the benzene portion, specifically at the C5 and C8 positions. Direct bromination of isoquinoline often results in a mixture of products. researchgate.net However, regioselective monobromination at the 5-position can be achieved with high selectivity by using specific reagents under strongly acidic conditions. researchgate.netthieme-connect.com For instance, the use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF₃SO₃H) effectively yields 5-bromoisoquinoline. researchgate.netthieme-connect.com The strong acid protonates the nitrogen atom, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the more reactive benzene ring. thieme-connect.com

Further bromination can be achieved sequentially. The bromination of an aluminum chloride-isoquinoline complex, for example, proceeds in a stepwise manner to first yield 5-bromoisoquinoline, then 5,8-dibromoisoquinoline (B186898), and upon further reaction, 5,7,8-tribromoisoquinoline. researchgate.net To obtain the tribrominated product in good yields, it is necessary to start from 5,8-dibromoisoquinoline rather than isoquinoline itself. researchgate.net

Directed Chlorination Approaches for Isoquinoline N-Oxides and Related Precursors

Introducing halogens onto the pyridine ring of isoquinoline, particularly at the C1 position, often requires alternative strategies, such as the use of isoquinoline N-oxides. The N-oxide group activates the heterocyclic ring, facilitating nucleophilic substitution or other transformations at positions alpha (C1) and gamma (C3) to the nitrogen atom.

The synthesis of isoquinoline N-oxides can be accomplished through various methods, including the direct N-oxidation of isoquinolines or via the cyclization of suitable precursors like ketoximes. nih.govrsc.org Once formed, these N-oxides can undergo regioselective chlorination. A novel method utilizes a triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) system for the C2-chlorination of various heterocyclic N-oxides, including those of the isoquinoline family, with satisfactory yields and high selectivity. researchgate.net This approach allows for the targeted introduction of a chlorine atom onto the pyridine ring, a step that is challenging to achieve through direct electrophilic chlorination of the parent isoquinoline.

Influence of Reaction Conditions, Catalysts, and Halogenating Agents on Product Distribution

The outcome of halogenation reactions on the isoquinoline system is highly sensitive to the specific conditions and reagents employed. The choice of brominating agent, the acid used as a catalyst or solvent, temperature, and concentration all play critical roles in determining the final product distribution. researchgate.netthieme-connect.com

Common brominating agents include N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). thieme-connect.comwikipedia.orgorganic-chemistry.org NBS is a convenient source of bromine radicals and is frequently used for allylic and benzylic brominations, as well as electrophilic substitution on aromatic rings. wikipedia.orgmissouri.eduorganic-chemistry.org DBDMH is often cited as an inexpensive and effective alternative to NBS for the bromination of electron-rich aromatic compounds. organic-chemistry.orgpku.edu.cn

The following table summarizes the effects of different reaction conditions on the bromination of isoquinoline, based on reported research findings.

| Reagent/Acid System | Temperature | Primary Product | Yield | Reference |

|---|---|---|---|---|

| NBS / H₂SO₄ | -20 °C to 0 °C | 5-Bromoisoquinoline | 90% | thieme-connect.com |

| DBI / CF₃SO₃H | -30 °C to -20 °C | 5-Bromoisoquinoline | 91% | thieme-connect.com |

| NBS / H₂SO₄ | Room Temp to 60 °C | Mixture, including 5-Bromoquinoline and polybrominated species | Variable | thieme-connect.com |

| Br₂ / AlCl₃ Complex | Not specified | 5-Bromoisoquinoline, then 5,8-Dibromoisoquinoline | Good yields | researchgate.net |

As the table illustrates, low temperatures and specific combinations of a brominating agent with a strong acid are crucial for achieving high regioselectivity in the monobromination of isoquinoline. thieme-connect.com

Stereochemical Considerations in Halogenation Processes

For the direct halogenation of the aromatic isoquinoline ring, which is a planar system, stereochemical considerations are generally not applicable to the substitution process itself. The introduction of a halogen atom onto the flat aromatic ring does not create a new stereocenter.

However, stereochemistry becomes a critical factor when synthetic strategies involve hydrogenated isoquinoline precursors, such as tetrahydroisoquinolines (THIQs). For example, the asymmetric synthesis of highly functionalized THIQ derivatives can involve diastereoselective cyclization reactions where the stereochemistry is carefully controlled. researchgate.net Subsequent aromatization of such a chiral, halogenated THIQ would lead to a halogenated isoquinoline, but the stereochemical aspect pertains to the synthesis of the precursor rather than the aromatic halogenation step.

Multi-Step Synthetic Pathways to Access 1,4-Dibromo-5-chloroisoquinoline and its Derivatives

Constructing a complex molecule like this compound often necessitates a multi-step approach. These pathways can be designed in a convergent or divergent fashion to build the target molecule from simpler, often pre-functionalized, starting materials.

Convergent and Divergent Synthetic Routes for Polyhalogenated Isoquinolines

Divergent synthesis is a strategy that aims to generate a library of compounds from a common intermediate. wikipedia.org It begins with a core molecule that undergoes a series of reactions with different reagents, leading to a wide array of structurally distinct products. wikipedia.org In the context of polyhalogenated isoquinolines, a divergent approach might start with a key precursor, such as 1-amino-5-chloroisoquinoline. This intermediate could then be subjected to various diazotization and Sandmeyer-type reactions to introduce bromine at the 1-position and subsequently undergo further bromination at the 4-position under specific conditions.

Convergent synthesis , in contrast, involves the independent synthesis of different fragments of the target molecule, which are then combined in the final stages of the reaction sequence. This approach is often more efficient for complex targets. A plausible convergent synthesis for this compound could involve the preparation of a polyhalogenated benzene derivative, for example, 2-amino-3-chlorobenzaldehyde (B1290574) with bromine substituents. This fragment could then be condensed with a two-carbon nitrogen-containing unit to construct the final isoquinoline ring system. A general synthetic method for polyhalogenated isoquinoline derivatives has been described involving the reaction of polyhalogenated cyanobenzene with heterocyclic ketene (B1206846) aminal derivatives, which represents a convergent strategy. google.com This highlights the potential to assemble the complex target from pre-halogenated building blocks.

Functional Group Interconversions and Precursor Design for Halogen Introduction

The introduction of halogen atoms onto the isoquinoline skeleton is frequently accomplished through functional group interconversion (FGI), a cornerstone of organic synthesis where one functional group is transformed into another. fiveable.me This strategy is crucial for preparing specifically halogenated isoquinolines, as direct halogenation can sometimes lack regioselectivity. The design of precursors involves placing functional groups at the desired positions (e.g., 1, 4, and 5) that can be readily converted into chloro or bromo substituents.

Common precursor functional groups for halogen introduction include amines, hydroxyls, and sulfonate esters. vanderbilt.edu For instance, an amino group can be converted to a diazonium salt, which is then displaced by a halide in a Sandmeyer-type reaction. This is a powerful method for introducing bromine or chlorine. Similarly, hydroxyl groups can be converted to halides using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). vanderbilt.edu

A practical example is the synthesis of 1-amino-4-chloroisoquinoline from 1,4-dichloroisoquinoline, which proceeds through a 1-phenoxy-4-chloro intermediate. researchgate.net This demonstrates how an existing halogen can be used as a stepping stone for further functionalization. Another versatile approach involves the metalation of o-tolualdehyde tert-butylimines, trapping the resulting anions with nitriles, and subsequent transformations to yield highly substituted isoquinolines. harvard.edu This method allows for the preparation of halogenated isoquinolines from amino-isoquinoline precursors, showcasing the strategic modification of functional groups. harvard.edu

Interactive Table: Common Functional Group Interconversions for Halogen Introduction Select a precursor functional group from the dropdown to see the typical reagents and reaction type for its conversion to a halide.

Cyclization Reactions and Ring Closure Strategies for Isoquinoline Construction

The construction of the fundamental isoquinoline ring system is achieved through various cyclization reactions. These methods form the bicyclic aromatic core, which can then be subjected to halogenation or be built from already halogenated precursors. Traditional methods often require harsh conditions, but numerous modern, metal-catalyzed approaches offer milder alternatives. acs.org

Key strategies include:

Copper-Catalyzed Cyclization: An environmentally friendly method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This reaction proceeds under mild conditions without the need for organic solvents or additives, showcasing high atom economy. nih.gov

Rhodium-Catalyzed Cyclization: Isoquinolines can be synthesized via the rhodium(III)-catalyzed oxidative cross-coupling and cyclization of aryl aldimines and alkynes. These reactions occur under relatively mild conditions and with high regioselectivity. acs.org

Palladium-Catalyzed Annulation: Palladium catalysis is widely used in constructing heterocyclic systems. acs.org For instance, the annulation of the tert-Bu imines of 2-iodobenzaldehydes with various alkynes, catalyzed by a nickel complex, can produce a wide range of substituted isoquinolines. acs.org The Larock isoquinoline synthesis is another prominent metal-catalyzed route. acs.orgorganic-chemistry.org

Fluorinated Isoquinoline Synthesis: A specific method for producing ring-fluorinated isoquinolines involves the intramolecular cyclization of o-cyano-β,β-difluorostyrenes. These precursors react with organolithiums to generate nitrogen anions that subsequently displace a vinylic fluorine atom to form the 3-fluoroisoquinoline (B1619788) ring. nih.gov

Interactive Table: Comparison of Isoquinoline Cyclization Strategies Click on a column header to sort the table by that criterion.

Innovations in Green and Sustainable Synthesis of Halogenated Isoquinolines

Recent advancements in synthetic chemistry have emphasized the development of "green" methodologies that are more sustainable and environmentally benign. This includes the use of non-toxic reagents, milder reaction conditions, and processes that generate less waste.

Development of Metal-Free Halogenation Methodologies

A significant trend in green chemistry is the move away from transition-metal catalysts, which can be costly and leave toxic residues in the final product. researchgate.net For the halogenation of heterocycles like isoquinoline, several effective metal-free protocols have been developed.

An operationally simple and metal-free method for the C5–H halogenation of 8-substituted quinolines (a structurally related heterocycle) has been established. rsc.orgrsc.org This reaction proceeds at room temperature, is open to the air, and uses the inexpensive and atom-economical trihaloisocyanuric acid as the halogen source, with only 0.36 equivalents required. rsc.orgrsc.org This approach demonstrates excellent functional group tolerance and high regioselectivity. rsc.org While reported for quinolines, the principles are applicable to isoquinoline systems. Other metal-free halogenation strategies include the use of N-bromosuccinimide (NBS) under UV irradiation or indole-catalyzed systems for the bromination of various aromatics. researchgate.netrsc.org

Exploration of Mild and Environmentally Benign Reaction Conditions

The pursuit of sustainability in chemical synthesis also focuses on the reaction conditions themselves. The goal is to minimize energy consumption and avoid the use of harsh or hazardous substances.

Several of the aforementioned synthetic strategies incorporate green principles. The copper-catalyzed synthesis of isoquinolines in water is a prime example, as it eliminates the need for volatile organic solvents. nih.gov The development of visible-light-induced reactions, such as the synthesis of perfluorinated isoquinolinediones or the C-H alkylation of isoquinolines, represents another advance, as light is a mild and renewable energy source. acs.orgthieme-connect.com

Furthermore, the use of hydrogen peroxide as a "green" oxidant in combination with ammonium (B1175870) halides in acetic acid provides an environmentally friendly way to generate the electrophilic halogenating species (X+). researchgate.net This method shows remarkable functional group tolerance and yields comparable to traditional, less green methods. researchgate.net The metal-free C-H halogenation using trihaloisocyanuric acid also exemplifies this trend, as it operates under ambient temperature and pressure. rsc.org

Advanced Purification and Isolation Techniques for Polyhalogenated Products

The synthesis of a target molecule is incomplete without its effective isolation and purification. For polyhalogenated products like this compound, which are typically solid crystalline compounds, a range of classical and modern techniques are employed.

The choice of a purification method is critical for obtaining a product with high purity. ijddr.in Common procedures for isoquinoline-type compounds include:

Chromatography: This is a cornerstone of purification. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely used to separate the desired product from byproducts and unreacted starting materials. nih.gov

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent. ijddr.in The selection of the correct solvent system is the most critical step in this process. ijddr.in

Distillation: For isoquinolines extracted from industrial sources like coal tar wash oil, distillation is a key purification step to separate compounds based on their different boiling points. researchgate.net

Advanced Extraction Techniques: Modern methods can enhance the efficiency of isolation from reaction mixtures or natural sources. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Solid-Phase Extraction (SPE), which can offer higher recovery and selectivity. arcjournals.org

Reaction Chemistry and Transformational Studies of 1,4 Dibromo 5 Chloroisoquinoline

Nucleophilic Substitution Reactions on 1,4-Dibromo-5-chloroisoquinoline

Nucleophilic aromatic substitution (SNAr) reactions are a fundamental class of transformations for the modification of aromatic systems. In the context of this compound, the presence of three halogen atoms at different positions of the isoquinoline (B145761) nucleus allows for a nuanced exploration of reactivity and selectivity.

The isoquinoline core is an electron-deficient system, which generally facilitates nucleophilic attack. The reactivity of the halogen substituents in SNAr reactions is influenced by their position on the ring and the nature of the halogen itself. Generally, halogens at the C1 and C4 positions of the isoquinoline ring are more activated towards nucleophilic substitution than those on the benzenoid ring (C5). This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer-type intermediate formed during the reaction.

Between the two bromine atoms at C1 and C4, the C1 position is typically more reactive towards nucleophiles. This enhanced reactivity is attributed to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom, which significantly polarizes the C1-Br bond and stabilizes the transition state. The C4 position, while still activated, experiences a lesser degree of activation compared to C1. The chlorine atom at the C5 position, being on the carbocyclic ring, is considerably less reactive in SNAr reactions under standard conditions. This difference in reactivity allows for selective substitution by careful control of reaction conditions. For instance, in related quinoline (B57606) systems, the 4-chloro group has been shown to be reactive towards nucleophilic substitution. mdpi.com

Both steric and electronic factors play a crucial role in dictating the outcome of SNAr reactions on this compound.

Electronic Factors: The electron-withdrawing nature of the isoquinoline nitrogen atom is the primary electronic factor governing the reactivity of the C1 and C4 positions. This effect is most pronounced at the C1 position. The chlorine at C5 is not significantly activated by the nitrogen atom.

Steric Factors: The steric environment around each halogen atom also influences the rate and regioselectivity of nucleophilic attack. The C1 position is flanked by the ring nitrogen and a hydrogen atom, offering relatively unhindered access to incoming nucleophiles. The C4 position is situated between a bromine atom and a hydrogen atom, which may present slightly more steric hindrance compared to C1. The C5 position is adjacent to the C4-bromine and a hydrogen atom on the benzene (B151609) ring, and its steric accessibility would be dependent on the size of the attacking nucleophile.

The interplay of these factors allows for a degree of predictable selectivity. For many nucleophiles, the substitution will preferentially occur at the C1 position, followed by the C4 position, with the C5 position being largely unreactive under typical SNAr conditions.

A wide array of nucleophiles can be employed to selectively functionalize the this compound core. The choice of nucleophile and reaction conditions can be tailored to achieve specific substitution patterns.

| Nucleophile | Potential Product |

| Alkoxides (e.g., NaOMe, NaOEt) | 1-Alkoxy-4-bromo-5-chloroisoquinolines |

| Amines (e.g., RNH₂, R₂NH) | 1-Amino-4-bromo-5-chloroisoquinolines |

| Thiols (e.g., RSH) | 1-Thio-4-bromo-5-chloroisoquinolines |

| Azides (e.g., NaN₃) | 1-Azido-4-bromo-5-chloroisoquinolines |

This table presents potential selective substitution products at the most reactive C1 position.

By carefully selecting the nucleophile and controlling the reaction temperature and time, it is possible to achieve monosubstitution at the C1 position. Subsequent, more forcing conditions could potentially lead to disubstitution at the C1 and C4 positions. The synthesis of azido (B1232118) derivatives, for example, can be a precursor for the construction of triazole-containing compounds through click chemistry. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The di-bromo-chloro substitution pattern of this compound makes it an excellent substrate for sequential, site-selective cross-coupling reactions.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a powerful tool for forming C-C bonds. libretexts.org The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited to achieve selective arylation or heteroarylation.

Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This selectivity is primarily due to the bond dissociation energies of the carbon-halogen bonds. Therefore, the bromine atoms at C1 and C4 are expected to react preferentially over the chlorine atom at C5. Between the two C-Br bonds, the C1 position is often more reactive due to its electronic environment.

By carefully choosing the palladium catalyst, ligands, base, and reaction temperature, it is possible to achieve selective monocoupling at the C1 or C4 position, followed by a second coupling at the remaining C-Br position, and finally, under more forcing conditions, a third coupling at the C-Cl position. This stepwise approach allows for the synthesis of highly substituted and complex isoquinoline derivatives. The synthesis of arylated quinolines from chloroquinolines using Suzuki-Miyaura coupling has been demonstrated. researchgate.netresearchgate.net

| Coupling Partner | Catalyst System (Example) | Potential Product |

| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Aryl-4-bromo-5-chloroisoquinoline |

| Heteroarylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 4-Heteroaryl-1-bromo-5-chloroisoquinoline |

This table illustrates potential selective Suzuki-Miyaura coupling products. The regioselectivity can be influenced by the specific catalyst and reaction conditions.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be effectively employed to functionalize this compound.

Heck Reaction: This reaction couples the halo-isoquinoline with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction can be directed to selectively occur at the C1 or C4 position. The Heck reaction is a versatile method for introducing vinyl groups, which can be further elaborated. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the halo-isoquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynyl-substituted isoquinoline. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting internal alkynes are valuable intermediates for the synthesis of various heterocyclic compounds and natural products. researchgate.netrsc.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the halo-isoquinoline. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance and can be a powerful alternative for introducing alkyl, aryl, or vinyl groups.

The general catalytic cycle for these palladium-mediated reactions involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by migratory insertion (for Heck) or transmetalation (for Suzuki, Sonogashira, and Negishi), and finally reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orglibretexts.org The chemoselectivity of these reactions on this compound follows the general trend of Br > Cl, allowing for a stepwise and controlled diversification of the isoquinoline scaffold.

Site-Selective Coupling Strategies for Polyhalogenated Isoquinoline Substrates

The strategic functionalization of polyhalogenated heteroaromatic compounds, such as this compound, hinges on the ability to achieve site-selective reactions at specific halogenated positions. The reactivity of the carbon-halogen bonds in such substrates is governed by a combination of electronic and steric factors, which can be exploited to control the outcome of cross-coupling reactions. thieme-connect.de In this compound, the bromine atoms at the C1 and C4 positions are generally more reactive than the chlorine atom at the C5 position in palladium-catalyzed cross-coupling reactions. Furthermore, the electronic environment and steric hindrance at each position are distinct, allowing for selective transformations.

Palladium-catalyzed cross-coupling reactions are paramount for the selective functionalization of polyhalogenated heterocycles. thieme-connect.de The choice of catalyst, specifically the ligand coordinated to the palladium center, solvent, temperature, and base, is crucial for controlling which halogen atom is substituted. thieme-connect.deresearchgate.net For instance, in systems with multiple bromine atoms, the first substitution typically occurs at the most sterically accessible and electron-deficient position. thieme-connect.de In the case of this compound, the C1 position is adjacent to the ring nitrogen, influencing its electronic properties, while the C4 position is situated differently within the aromatic system.

Developing highly efficient and selective methods, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allows for the introduction of aryl, alkynyl, and amino groups, respectively. The optimization of reaction conditions is key to achieving high yields and selectivity. For example, studies on other bromo-substituted heterocycles have shown that specific palladium-phosphine complexes can selectively catalyze couplings at one position over another. nih.govsemanticscholar.org A systematic approach to optimizing these conditions for this compound would enable the sequential introduction of different substituents, paving the way for the synthesis of highly complex and diverse molecular scaffolds. researchgate.net

Below is a table illustrating potential site-selective coupling strategies based on established principles for polyhalogenated heterocycles.

Table 1: Hypothetical Site-Selective Coupling Reactions for this compound

| Entry | Coupling Position | Reagent | Catalyst/Ligand System (Example) | Potential Product |

|---|---|---|---|---|

| 1 | C4 | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-1-bromo-5-chloroisoquinoline |

| 2 | C1 | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 1-Alkynyl-4-bromo-5-chloroisoquinoline |

Advanced Chemical Transformations and Derivatization of this compound

Beyond site-selective cross-coupling, the this compound scaffold is amenable to a variety of advanced chemical transformations. These reactions can modify the core heterocyclic structure or build upon it, leading to the construction of more complex and functionally rich molecules, including fused polycyclic systems.

Cycloaddition and Annulation Reactions to Construct Fused Ring Systems

The isoquinoline core can participate in cycloaddition reactions to form novel, fused heterocyclic systems. The electron-deficient or electron-rich nature of the isoquinoline ring, which can be modulated by its substituents, dictates its reactivity as a diene or dienophile in Diels-Alder type reactions. For example, isoquinolines can react with activated acetylenes in the presence of other components to yield complex fused structures like isoquinolino[1,2-f] thieme-connect.dersc.orgnaphthyridines. beilstein-journals.org The 1,4-dibromo-5-chloro substitutions on the isoquinoline ring would significantly influence its electronic properties, potentially requiring specific dienophiles or reaction conditions to facilitate cycloaddition.

Annulation strategies, where a new ring is built onto the existing isoquinoline framework, represent another powerful tool. These reactions often proceed through a sequence of steps, such as an initial coupling followed by an intramolecular cyclization. The strategically placed bromine atoms on this compound serve as ideal handles for introducing substituents that can subsequently participate in ring-closing reactions, leading to the formation of polycyclic aromatic systems. Reversible [4+2] cycloaddition reactions have also been observed in related nitrogen-containing heterocyclic systems, offering a pathway to novel bicyclic derivatives. rsc.org

Oxidative Transformations and Modifications of the Isoquinoline Core

The isoquinoline nucleus is susceptible to oxidative transformations, which can alter its electronic properties and provide new avenues for functionalization. The nitrogen atom within the isoquinoline ring can be oxidized to form an isoquinoline N-oxide. This transformation modifies the reactivity of the entire ring system, often facilitating nucleophilic substitution at the alpha (C1) position.

Furthermore, isoquinoline derivatives can be metabolized by enzymes such as cytochrome P450s and monoamine oxidases. nih.gov These biological oxidation processes can lead to the formation of isoquinolinium cations, which are highly reactive species. nih.gov The generation of these cations is often accompanied by the production of reactive oxygen species. nih.gov While these processes are studied in a biological context, they highlight the inherent susceptibility of the isoquinoline core to oxidation, a reactivity that can be harnessed in synthetic organic chemistry using appropriate chemical oxidants to achieve targeted modifications.

Strategic Derivatization for the Assembly of Complex Molecular Architectures

The true synthetic power of this compound lies in its use as a versatile platform for the strategic assembly of complex molecular architectures. The differential reactivity of the three halogen atoms allows for a programmed, stepwise derivatization sequence. By carefully selecting coupling partners and reaction conditions, chemists can selectively substitute the C1, C4, and C5 positions in a controlled manner. thieme-connect.de

This stepwise approach, beginning with the more reactive C-Br bonds and potentially concluding with the less reactive C-Cl bond, enables the construction of multifunctional isoquinoline derivatives that would be difficult to synthesize using other methods. For instance, an initial Suzuki coupling at the C4 position, followed by a Sonogashira coupling at the C1 position, and finally a Buchwald-Hartwig amination at the C5 position would yield a highly substituted and complex isoquinoline derivative. This strategy transforms a relatively simple starting material into a scaffold for diverse chemical libraries. nih.gov The ability to convert bromo-substituted triazines into other N-heterocycles like pyridines and pyrimidines demonstrates how a halogenated core can serve as a versatile precursor for a wide range of molecular structures. researchgate.netresearchgate.net

Table 2: Summary of Strategic Transformations for Molecular Assembly

| Transformation Type | Position(s) | Reagents/Reaction | Outcome |

|---|---|---|---|

| Site-Selective Coupling | C1, C4 | Organoborons, Alkynes, Amines (Pd-catalyzed) | Stepwise introduction of diverse functional groups |

| Cycloaddition | Isoquinoline Core | Dienes, Dienophiles | Construction of fused polycyclic systems |

| Oxidation | Ring Nitrogen | Peroxy acids, other oxidants | Formation of N-oxides, activation of the core |

Mechanistic Investigations and Computational Insights into 1,4 Dibromo 5 Chloroisoquinoline Reactivity

Elucidation of Reaction Mechanisms in Halogenation and Subsequent Transformations

The reactivity of the isoquinoline (B145761) scaffold, particularly when substituted with multiple halogen atoms like in 1,4-dibromo-5-chloroisoquinoline, is governed by a complex interplay of electronic and steric effects. Understanding the mechanisms of its reactions is crucial for predicting outcomes and designing synthetic pathways.

Detailed Analysis of Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. khanacademy.org In isoquinoline, the benzene (B151609) ring (carbocycle) is generally more susceptible to electrophilic attack than the pyridine (B92270) ring due to its higher electron density. quimicaorganica.org The presence of halogen substituents, which are deactivating yet ortho-, para-directing, and the electron-withdrawing nature of the pyridine nitrogen significantly influence the regioselectivity of these reactions.

For quinoline (B57606) and isoquinoline, electrophilic substitution preferentially occurs at positions 5 and 8. quimicaorganica.orgreddit.com This preference is attributed to the greater stability of the resulting cationic intermediate (Wheland intermediate), which can delocalize the positive charge over two canonical resonance structures without disrupting the aromaticity of the pyridine ring. quimicaorganica.org Attack at other positions would lead to less stable intermediates. quimicaorganica.org The introduction of a chlorine atom at the 5-position and bromine atoms at the 1 and 4-positions in this compound would further deactivate the ring towards electrophilic attack and direct incoming electrophiles based on the combined directing effects of the halogens.

Common electrophilic aromatic substitution reactions include halogenation (chlorination, bromination), nitration, and sulfonation, each requiring an acid catalyst to generate a potent electrophile. masterorganicchemistry.comlibretexts.org

| Reaction | Typical Reagents | Electrophile |

|---|---|---|

| Chlorination | Cl2, FeCl3 or AlCl3 | Cl+ |

| Bromination | Br2, FeBr3 or AlBr3 | Br+ |

| Nitration | HNO3, H2SO4 | NO2+ |

| Sulfonation | SO3, H2SO4 | SO3 |

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Halogenated Isoquinolines

While electrophilic substitution is common, aryl halides with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). libretexts.org The SNAr mechanism typically proceeds in two steps: addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.

For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to the leaving group. libretexts.org These substituents are necessary to stabilize the negative charge of the intermediate through resonance. libretexts.org In the context of halogenated isoquinolines, the pyridine nitrogen acts as an electron-withdrawing group, and the presence of additional halogens can further influence the reactivity. The reaction of 2,4,6-trinitrochlorobenzene with sodium hydroxide (B78521) to form 2,4,6-trinitrophenol is a classic example of this type of reaction. libretexts.org SNAr reactions on halopyridines are also well-documented, where a nucleophile attacks the ring, leading to the substitution of the halogen. youtube.com The regioselectivity of SNAr on polysubstituted quinazolines has been studied, demonstrating a preference for substitution at the 4-position. mdpi.com

Investigation of Radical and Ionic Pathways in C-H Functionalization

Direct C-H functionalization offers an efficient way to modify complex molecules. mdpi.com For heteroaromatic compounds like isoquinoline, both radical and ionic pathways for C-H functionalization have been explored. nih.govresearchgate.net A notable strategy involves a redox-neutral dearomatization-rearomatization process, which allows for highly regioselective meta-C-H functionalization of pyridines, quinolines, and isoquinolines. nih.govresearchgate.net This method facilitates reactions such as trifluoromethylation, chlorination, bromination, and iodination through both radical and ionic pathways. nih.govresearchgate.net

Radical C-H functionalization often involves hydrogen-atom transfer (HAT) to initiate the reaction. nih.gov Various reagents, including N-halosuccinimides, can be used for radical-chain chlorination and bromination. researchgate.netnih.gov The choice of reagents and reaction conditions can dictate whether the reaction proceeds through a radical or an ionic mechanism, influencing the regioselectivity. For instance, in the functionalization of 2-aryl pyridines, chlorination and bromination can occur with opposite regioselectivity, with chlorination favoring the kinetic product and bromination proceeding at a different meta-position. researchgate.net

Application of Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate the reactivity and electronic properties of molecules like this compound.

Density Functional Theory (DFT) Studies for Reactivity Prediction and Regioselectivity

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. mdpi.comnih.gov DFT calculations can predict various molecular properties and descriptors that are linked to chemical reactivity. mdpi.com For instance, the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity of a molecule. mdpi.com Halogen substitution has been shown to significantly lower the LUMO level, which can impact the molecule's reactivity. mdpi.com

DFT calculations have been successfully applied to predict the regioselectivity of SNAr reactions. For example, in 2,4-dichloroquinazolines, DFT calculations revealed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com Such computational studies, often combined with experimental results like 2D-NMR analysis, provide a comprehensive understanding of reaction mechanisms. mdpi.com Furthermore, DFT can be used to investigate reactive properties through analyses like Molecular Electrostatic Potential (MEP), which helps to identify the most probable sites for electrophilic attack. chemrxiv.org

| Property | Significance |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| LUMO Coefficient | A higher coefficient on an atom suggests greater susceptibility to nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Chemical Potential (µ) | Related to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | Measures the global electrophilic nature of a molecule. |

Conformational Analysis and Electronic Structure Calculations of the Isoquinoline Scaffold

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) and their relative energies. lumenlearning.comyoutube.com This analysis is crucial for understanding the stability of different isomers and can influence reaction rates and product selectivity. lumenlearning.com For cyclic systems like the isoquinoline scaffold, conformational analysis helps in understanding the preferred spatial orientation of substituents. nobelprize.org

Electronic structure calculations, often performed using methods like DFT, provide a detailed picture of the electron distribution within a molecule. researchgate.netresearchgate.net These calculations can determine optimized molecular geometries, bond lengths, and bond angles. researchgate.net For substituted isoquinolines, these calculations can reveal how substituents affect the electronic properties of the entire scaffold. For example, the introduction of a chlorine atom can cause a small reduction in the C-N bond length compared to the unsubstituted ring. researchgate.net The electronic structure, in turn, dictates the molecule's reactivity and spectroscopic properties. scispace.com

Information regarding mechanistic, kinetic, and thermodynamic studies for the chemical compound this compound is not available in the currently accessible scientific literature.

Extensive searches for specific research data on the reactivity of this compound, including mechanistic investigations, transition state analyses, and kinetic or thermodynamic studies, have yielded no specific results for this compound. The scientific community has not published dedicated studies on these particular aspects of this compound's chemical behavior.

While general principles of isoquinoline chemistry exist, providing insights into the reactivity of the parent molecule and some of its derivatives, these cannot be accurately extrapolated to provide the detailed, quantitative, and specific analysis requested for this compound without dedicated experimental or computational studies.

General reactivity trends in halogenated isoquinolines suggest that the positions of the halogen atoms significantly influence the electronic and steric properties of the molecule, thereby dictating its reaction pathways. For instance, substitution at the C-1 position can sterically hinder reactions at the C-4 position. The pyridine ring of the isoquinoline system is generally more susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution, although the presence of multiple deactivating halogen substituents would significantly modify this behavior.

However, without specific research on this compound, any discussion on its transition states, reaction kinetics, or thermodynamics would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article.

Therefore, the following sections of the requested article cannot be provided:

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Further research, including computational modeling (e.g., Density Functional Theory calculations) and experimental kinetic studies, would be required to generate the data necessary to populate these sections. At present, such studies on this compound have not been reported.

Advanced Research Applications and Future Directions for 1,4 Dibromo 5 Chloroisoquinoline

Role as a Key Synthetic Intermediate in Organic Synthesis

The strategic placement of three halogen atoms on the isoquinoline (B145761) core renders 1,4-Dibromo-5-chloroisoquinoline a powerful building block in organic synthesis. The differential reactivity of the bromo and chloro substituents allows for selective, stepwise functionalization, providing a pathway to a diverse range of complex molecules.

Precursor in the Construction of Sophisticated Heterocyclic Architectures

The this compound scaffold is a valuable precursor for assembling complex heterocyclic systems. The halogen atoms serve as synthetic handles for various cross-coupling reactions, enabling the annulation of additional rings and the introduction of diverse substituents.

Researchers can leverage well-established organometallic reactions to selectively transform the carbon-halogen bonds. For instance, the bromine atom at the 1-position is particularly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of aryl, alkyl, and amino groups. The bromine at the 4-position can be subsequently or selectively functionalized, offering a route to disubstituted isoquinolines that are otherwise difficult to access. nih.gov

This stepwise functionalization is critical for building polycyclic aromatic systems or decorating the isoquinoline core to create molecules with specific steric and electronic properties. The ability to control the sequence of these transformations is key to constructing sophisticated, multi-ring architectures, including those found in natural products and pharmacologically active compounds. thieme-connect.de

Utility in the Synthesis of Scaffolds for Chemical Probe Development

Chemical probes are essential tools for exploring biological systems. The development of these probes often requires a central scaffold that can be readily modified with reporters (e.g., fluorophores), affinity labels, and reactive groups. The isoquinoline ring is a privileged structure in medicinal chemistry, known to interact with various biological targets. researchgate.netmdpi.com

This compound serves as an ideal starting point for such scaffolds. Its multiple, orthogonally reactive halogen sites allow for the systematic attachment of different functionalities. For example, one bromine atom could be used to attach a targeting moiety that directs the probe to a specific protein, while the other could be functionalized with a fluorescent dye for imaging purposes. The chlorine atom offers a third site for modification to fine-tune the probe's solubility or cell permeability. This modular approach is highly advantageous in the iterative design process of creating potent and selective chemical probes.

Potential in Materials Science and Specialty Chemical Development

The unique electronic and structural features of polyhalogenated isoquinolines suggest significant potential in the development of novel materials and specialty chemicals.

Incorporation into Functional Molecules for Advanced Material Applications

The isoquinoline nucleus is an electron-deficient aromatic system, and the presence of multiple halogen atoms further modulates its electronic properties. thieme-connect.de This makes this compound an attractive building block for functional organic materials.

Through polymerization or oligomerization, facilitated by cross-coupling reactions at the halogenated positions, this compound can be incorporated into conjugated polymers. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific substitution pattern can influence the polymer's conformation, band gap, and charge transport properties. The future of isoquinoline research includes its potential use in flexible electronics and energy harvesting. numberanalytics.com

Table 1: Potential Applications in Materials Science

| Application Area | Potential Role of this compound |

|---|---|

| Organic Electronics | Building block for conjugated polymers with tuned electronic properties. |

| Flexible OLEDs | Component of materials for developing flexible optoelectronic devices. numberanalytics.com |

| Energy Harvesting | Used in the synthesis of novel materials for solar cells or piezoelectric generators. numberanalytics.com |

Contributions to the Field of Specialty Chemicals and Agrochemicals

In the realm of specialty chemicals, polyhalogenated aromatic compounds are valued for their stability and specific physical properties, which can be useful in applications like flame retardants or as intermediates for dyes.

Furthermore, the isoquinoline scaffold is found in compounds with a range of biological activities, including insect growth-retarding properties. researchgate.net Halogen atoms are frequently incorporated into agrochemical structures to enhance their efficacy and metabolic stability. The this compound framework presents a unique combination of a bioactive core and multiple halogenation sites, making it a candidate for derivatization and screening in the discovery of new pesticides or herbicides.

Future Perspectives in Polyhalogenated Isoquinoline Research

The future of research on polyhalogenated isoquinolines like this compound is promising. A key direction will be the development of more sustainable and efficient synthetic methods for their preparation and functionalization, potentially involving biocatalysis or flow chemistry. numberanalytics.commdpi.com

There is significant room to explore the structure-property relationships of materials derived from this scaffold. numberanalytics.com A deeper understanding of how the number and position of halogen atoms influence the optical and electronic properties will guide the design of next-generation materials. mdpi.com In medicinal chemistry and agrochemistry, the continued exploration of the chemical space accessible from this versatile intermediate could lead to the discovery of novel agents with improved potency and selectivity. researchgate.net As synthetic methodologies become more advanced, the full potential of complex, specifically substituted isoquinolines as precursors for functional molecules will be realized.

Identification of Unexplored Reaction Pathways and Synthetic Challenges

The exploration of this compound's reactivity is anticipated to uncover a variety of novel transformation pathways. A significant challenge and area of interest will be the selective activation of the C-Br and C-Cl bonds. The inherent differences in bond strength and reactivity between these halogens should allow for sequential and site-selective cross-coupling reactions. For instance, palladium-catalyzed reactions could potentially be tuned to selectively react at the more labile C-Br bonds, leaving the C-Cl bond intact for subsequent transformations.

Furthermore, the application of modern synthetic methods, such as electrochemical synthesis, could unlock new reaction pathways. acs.orgacs.org Electrochemical approaches offer precise control over reaction conditions by manipulating electrode potential, which could enable the selective activation of specific halogen atoms and facilitate transformations that are difficult to achieve through traditional chemical methods. acs.org The study of gas-phase reaction mechanisms, using techniques like energy-resolved mass spectrometry, could also provide fundamental insights into the intrinsic reactivity of the molecule, identifying numerous interlinked reaction pathways. researchgate.net

A significant synthetic challenge will be managing the regioselectivity of these reactions to avoid the formation of complex product mixtures. The development of highly specific catalytic systems will be crucial to overcoming this hurdle.

Innovations in Catalyst Development for Selective Functionalization

The selective functionalization of the three distinct halogen positions on this compound necessitates significant innovation in catalyst design. The development of catalysts that can differentiate between the two bromine atoms at positions 1 and 4, as well as the chlorine atom at position 5, is a key research objective.

Transition metal catalysis, particularly with palladium, copper, and silver, is expected to play a pivotal role. nih.gov For example, the choice of metal and ligand in a catalytic system can direct the reaction towards either C-H functionalization or ring expansion, demonstrating the power of catalyst control. nih.gov Research into the development of novel ligands that can fine-tune the steric and electronic properties of the metal center will be essential for achieving high selectivity.

Photoredox catalysis is another promising avenue, offering mild reaction conditions and unique reactivity profiles. nih.gov Organic photoredox catalysts, such as acridinium (B8443388) salts, have been successfully employed for the functionalization of other aza-heterocycles and could be adapted for this compound. nih.gov Furthermore, the electrochemical activation and deactivation of coupling catalysts on microelectrodes could provide a method for the site-selective functionalization of this complex molecule. researchgate.net

The table below outlines potential catalytic systems and their expected selectivity for the functionalization of polyhalogenated aza-aromatics, which can be extrapolated to this compound.

| Catalyst System | Target Bond | Potential Transformation |

| Palladium(0) with bulky phosphine (B1218219) ligands | C-Br | Suzuki, Stille, or Buchwald-Hartwig cross-coupling |

| Copper(I) with N-based ligands | C-Br or C-Cl | Sonogashira coupling, Ullmann condensation |

| Silver(I) salts | C-H activation | Direct arylation or alkylation |

| Organic Photoredox Catalysts (e.g., Acridinium salts) | C-H or C-X | Hydrofunctionalization, Trifluoromethylation |

| Electrochemical Catalysis | C-Br or C-Cl | Controlled potential halogenation/dehalogenation |

Integration with Flow Chemistry and Automation for Enhanced Synthesis

The synthesis and functionalization of complex molecules like this compound can greatly benefit from the integration of flow chemistry and automation. springerprofessional.desioc-journal.cndurham.ac.uk Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better reaction control, and easier scalability. sioc-journal.cnacs.org

For the synthesis of halogenated heterocycles, flow reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. springerprofessional.deuc.pt This level of control is particularly important when dealing with potentially exothermic halogenation reactions or when trying to achieve selective transformations on a polyhalogenated substrate. sioc-journal.cn The use of supported reagents and catalysts within flow systems can also simplify purification processes, as demonstrated in the synthesis of various heterocyclic compounds. durham.ac.ukuc.pt

Automation can be integrated with flow chemistry setups to create high-throughput screening platforms for optimizing reaction conditions and for the rapid synthesis of libraries of derivatives based on the this compound scaffold. acs.org This combination of technologies will be instrumental in accelerating the discovery of new bioactive molecules and materials derived from this versatile building block.

Development of Novel Characterization Methods for Complex Halogenated Systems

The detailed characterization of this compound and its derivatives requires the application of advanced analytical techniques. While standard methods like NMR and mass spectrometry are essential, the complexity of these polyhalogenated systems necessitates the development and application of more specialized characterization methods.

Solid-state structural analysis, for instance, will be crucial for understanding the intermolecular interactions, such as halogen bonding, which can significantly influence the material's properties. mdpi.com Computational methods, such as the calculation of molecular electrostatic potential (ESP) surfaces, can provide insights into the nature and strength of these interactions. mdpi.com

Advanced microscopic and spectroscopic techniques are also vital for characterizing these materials at the nanoscale. stanford.edu Understanding the arrangement of atoms and molecules is fundamental to designing efficient materials for applications in electronics, biomaterials, and quantum structures. stanford.edu Furthermore, the study of reaction mechanisms in the gas phase through techniques like collisional activation can provide a detailed understanding of the intrinsic reactivity and fragmentation pathways of these complex molecules. researchgate.net

The development of these novel characterization methods will be paramount to fully elucidating the structure-property relationships of materials derived from this compound and guiding the design of new functional molecules.

Q & A

Q. What safety protocols are critical when handling this compound due to its potential toxicity?

- Methodological Answer : Conduct hazard assessments using SDS data. Use fume hoods for synthesis, PPE (gloves, goggles), and waste neutralization (e.g., sodium bicarbonate for acid quenching). In vitro toxicity screening (e.g., Ames test) precedes large-scale use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.